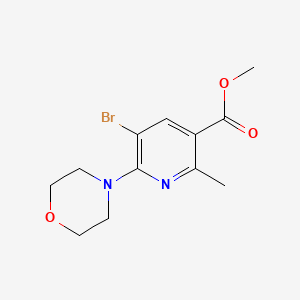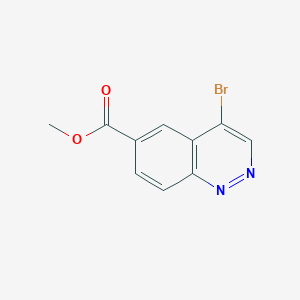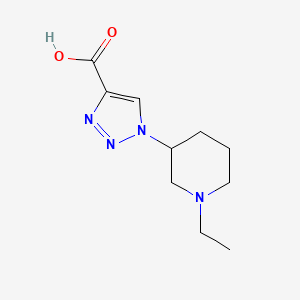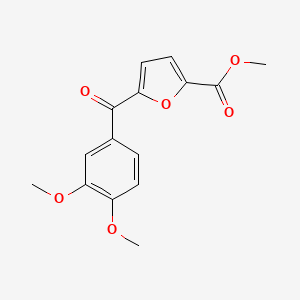
Methyl5-bromo-2-methyl-6-morpholinonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-methyl-6-morpholinonicotinate is a heterocyclic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom, a methyl group, and a morpholine ring attached to the nicotinate structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-methyl-6-morpholinonicotinate typically involves the bromination of 2-methyl-6-morpholinonicotinate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-methyl-6-morpholinonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxides, reduced forms, and hydrolyzed acids. These products can be further utilized in various applications depending on their chemical properties .
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-methyl-6-morpholinonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-methyl-6-morpholinonicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and morpholine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzymatic activities, receptor binding, or interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromo-2-methoxynicotinate: Similar structure but with a methoxy group instead of a morpholine ring.
Methyl 5-bromo-2-methyl-6-piperidinonicotinate: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
Methyl 5-bromo-2-methyl-6-morpholinonicotinate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C12H15BrN2O3 |
|---|---|
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
methyl 5-bromo-2-methyl-6-morpholin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15BrN2O3/c1-8-9(12(16)17-2)7-10(13)11(14-8)15-3-5-18-6-4-15/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
GHRXNPFYFRQTIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1C(=O)OC)Br)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11787884.png)


![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)
![5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11787900.png)
![Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)
![7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)
![(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787924.png)

![(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11787935.png)
